4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)[4-(trifluoromethyl)phenyl]methyl]-2H-chromen-2-one
Description
This compound is a bis-coumarin derivative featuring two 4-hydroxycoumarin moieties linked via a methyl group substituted with a 4-(trifluoromethyl)phenyl group. The 4-hydroxy groups on both coumarin rings enable hydrogen bonding, while the trifluoromethyl (CF₃) group introduces steric bulk and electron-withdrawing effects, enhancing metabolic stability and influencing intermolecular interactions . Coumarins are well-documented for diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties .
Properties
Molecular Formula |
C26H15F3O6 |
|---|---|
Molecular Weight |
480.4 g/mol |
IUPAC Name |
4-hydroxy-3-[(4-hydroxy-2-oxochromen-3-yl)-[4-(trifluoromethyl)phenyl]methyl]chromen-2-one |
InChI |
InChI=1S/C26H15F3O6/c27-26(28,29)14-11-9-13(10-12-14)19(20-22(30)15-5-1-3-7-17(15)34-24(20)32)21-23(31)16-6-2-4-8-18(16)35-25(21)33/h1-12,19,30-31H |
InChI Key |
KMCXXVVCNKMMDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C(C3=CC=C(C=C3)C(F)(F)F)C4=C(C5=CC=CC=C5OC4=O)O)O |
Origin of Product |
United States |
Biological Activity
4-Hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)[4-(trifluoromethyl)phenyl]methyl]-2H-chromen-2-one, commonly known as dicumarol, is a coumarin derivative with significant biological activities. This compound has been studied extensively for its potential therapeutic applications, particularly in the fields of oncology and neuropharmacology.
Chemical Structure and Properties
The molecular formula of dicumarol is , and its structure features a chromenone core with hydroxyl and trifluoromethyl substituents. The presence of these functional groups contributes to its biological activity by enhancing interactions with various biological targets.
Anticancer Activity
Dicumarol has shown promising results in various cancer models. Studies indicate that it exhibits cytotoxic effects against multiple cancer cell lines, including ovarian cancer (OVCAR-3) and lung cancer (A549). The mechanism of action is thought to involve the induction of apoptosis through mitochondrial pathways, where it regulates Bcl-2 family proteins and increases reactive oxygen species (ROS) levels, leading to cell death .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| OVCAR-3 | 10.5 | Induction of apoptosis via ROS increase |
| A549 | 15.0 | Cell cycle arrest in S phase |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes, including cholinesterases and cyclooxygenases. It demonstrates moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's . The presence of the trifluoromethyl group enhances its binding affinity due to increased lipophilicity and metabolic stability.
| Enzyme | IC50 (μM) |
|---|---|
| AChE | 19.2 |
| BChE | 13.2 |
| COX-2 | 25.0 |
The biological activity of dicumarol can be attributed to several mechanisms:
- Apoptosis Induction : By modulating mitochondrial pathways, it promotes apoptosis in cancer cells.
- Enzyme Inhibition : The compound competes with substrate molecules for binding sites on enzymes, effectively reducing their activity.
- Free Radical Scavenging : Its antioxidant properties allow it to neutralize free radicals, contributing to its protective effects against oxidative stress-related damage .
Case Studies
- Ovarian Cancer Study : In a study involving OVCAR-3 cells, dicumarol was shown to significantly reduce cell viability at concentrations above 10 μM, leading to increased apoptosis markers such as cleaved caspase-3 and PARP .
- Neuroprotective Effects : Research has indicated that dicumarol may protect neuronal cells from oxidative stress by inhibiting AChE activity, which is crucial for maintaining cholinergic function in neurodegenerative conditions .
Scientific Research Applications
Medicinal Applications
1. Anticoagulant Properties
Dicumarol was one of the first anticoagulants used in clinical practice. It acts by inhibiting vitamin K epoxide reductase, which is crucial for the synthesis of clotting factors II, VII, IX, and X. This mechanism has been extensively studied:
| Study | Findings |
|---|---|
| Demonstrated that dicumarol effectively inhibits thrombin generation in vitro. | |
| Reported successful use in preventing thrombosis in animal models. |
2. Anticancer Activity
Recent studies have indicated that dicumarol exhibits anticancer properties by inducing apoptosis in cancer cells and inhibiting the proliferation of various cancer types:
| Study | Findings |
|---|---|
| In vitro tests showed significant cytotoxic effects against breast and lung cancer cell lines. | |
| In vivo studies highlighted its potential to reduce tumor growth in xenograft models. |
3. Antifungal Activity
Research has also pointed to the antifungal properties of dicumarol, particularly against Candida species:
| Study | Findings |
|---|---|
| In vitro assays revealed effectiveness against multiple Candida strains, suggesting potential therapeutic applications in treating fungal infections. |
Biochemical Applications
1. Enzyme Inhibition
Dicumarol has been studied for its role as an inhibitor of various enzymes involved in metabolic pathways:
| Enzyme | Effect |
|---|---|
| Topoisomerase | Inhibition leads to reduced DNA replication in cancer cells. |
| Cytochrome P450 | Modulates drug metabolism, influencing pharmacokinetics of co-administered drugs. |
2. Research Tool
It serves as a biochemical tool for studying vitamin K metabolism and its implications in coagulation disorders:
| Application | Description |
|---|---|
| Vitamin K Cycle Studies | Used to elucidate the role of vitamin K in coagulation and bone health. |
Material Science Applications
1. Photophysical Properties
The unique structure of dicumarol allows it to be used in material science for developing luminescent materials:
| Property | Application |
|---|---|
| Fluorescence | Used in sensors for detecting metal ions due to its fluorescence properties under UV light. |
2. Drug Delivery Systems
Dicumarol's solubility characteristics make it a candidate for formulating drug delivery systems that enhance bioavailability:
| System Type | Description |
|---|---|
| Nanoparticles | Encapsulation of dicumarol in nanoparticles improves targeted delivery and reduces systemic side effects. |
Case Studies
Case Study 1: Anticancer Efficacy
A study published in 2021 evaluated the anticancer effects of dicumarol on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of 15 µM, highlighting its potential as a chemotherapeutic agent .
Case Study 2: Antifungal Activity
In another study focusing on antifungal properties, dicumarol demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Candida albicans, suggesting its potential use as an antifungal treatment .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Bis-Coumarin Derivatives
- FDB012523 (3,3'-Methylenebis(4-hydroxy-2H-chromen-2-one)): This simpler bis-coumarin lacks the 4-(trifluoromethyl)phenyl substituent. Its methylene bridge facilitates dimerization but offers fewer electronic effects.
- 4-Hydroxy-3-[(4-hydroxy-2-oxo-2H-chromenyl)(3-thienyl)methyl]-2H-chromen-2-one: Replacing the CF₃-phenyl group with a 3-thienyl moiety alters aromatic interactions and hydrogen-bonding networks, as evidenced by crystallographic studies . The thienyl group’s sulfur atom may engage in different non-covalent interactions compared to the CF₃ group.
Substituted Coumarins with Trifluoromethyl Groups
- 7-Hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one (CAS 315233-63-7): This analog shares a trifluoromethyl group but positions it directly on the chromenone ring. In contrast, the target compound’s CF₃ is part of a phenyl substituent, offering conformational flexibility .
- 4-[4-(Heptyloxy)benzoyloxy]phenyl 2-oxo-7-trifluoromethyl-2H-chromene-3-carboxylate :
A liquid crystal with a CF₃ group and long alkyl chain. The target compound’s lack of alkyl chains may reduce mesomorphic behavior but improve solubility in polar solvents .
Antimicrobial and Anticancer Coumarins
- 4-Amino-2H-benzo[h]chromen-2-one: Exhibits antitumor activity via intercalation or enzyme inhibition. The target compound’s hydroxy and CF₃ groups may offer different binding modes, such as hydrogen bonding with microbial enzymes or interference with DNA replication .
- 2-(4-Fluorophenyl)-3-hydroxy-4H-chromen-4-one :
Demonstrates antimicrobial activity through propargyl bromide-derived derivatives. The CF₃-phenyl group in the target compound could enhance antibacterial efficacy by increasing hydrophobicity and disrupting bacterial membranes .
Characterization
- Spectroscopy : NMR (¹H/¹³C) would confirm the bis-coumarin structure and CF₃-phenyl integration. IR detects hydroxy and carbonyl stretches .
- Crystallography : X-ray diffraction (using SHELX software) reveals hydrogen-bonding patterns, such as O–H···O interactions between hydroxy groups and carbonyls, critical for stability .
Physicochemical Properties
- Solubility : The CF₃ group increases hydrophobicity, reducing aqueous solubility compared to hydroxyl-rich analogs like FDB012523. However, the 4-hydroxy groups mitigate this via hydrogen bonding .
- Melting Point: Expected to be higher than non-fluorinated bis-coumarins due to stronger intermolecular forces (e.g., dipole-dipole interactions from CF₃) .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this coumarin derivative, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. A general approach involves:
- Step 1: Reacting 4-hydroxycoumarin derivatives with substituted benzyl halides or aldehydes under basic conditions (e.g., NaOH in ethanol) .
- Step 2: Optimizing solvent systems (e.g., DMF or acetonitrile-water mixtures) to enhance yield. For example, using K₂CO₃ as a base in DMF improves alkylation efficiency with propargyl bromide .
- Step 3: Monitoring reaction progress via TLC or HPLC. Purity can be enhanced by recrystallization from ethanol or methanol.
Key Reference: Ethanol/water solvent systems (9:1 v/v) are effective for fluorescent probe synthesis, as demonstrated in analogous coumarin derivatives .
Basic: Which spectroscopic techniques are critical for structural characterization, and how should data be interpreted?
Methodological Answer:
- 1H/13C NMR: Assign peaks by comparing with analogous 4-hydroxycoumarin derivatives. The trifluoromethyl group (CF₃) appears as a singlet near δ 120-125 ppm in 19F NMR .
- IR Spectroscopy: Confirm hydroxyl (3300–3500 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) stretches.
- X-ray Crystallography: Resolve stereochemistry and confirm the dihedral angle between coumarin and phenyl rings (typically 70–85°) .
Data Interpretation Tip: Compare experimental UV/vis λmax (e.g., 320–350 nm) with computational TD-DFT results to validate electronic transitions .
Advanced: How can molecular docking predict bioactivity against antimicrobial targets, and what validation steps are required?
Methodological Answer:
- Step 1: Use AutoDock Vina or Schrödinger Suite to dock the compound into enzyme active sites (e.g., bacterial DNA gyrase or fungal CYP51).
- Step 2: Validate docking poses with MD simulations (100 ns) to assess binding stability.
- Step 3: Correlate docking scores (ΔG < −7 kcal/mol) with in vitro MIC values. For example, coumarin derivatives with similar substituents show MICs of 2–8 µg/mL against S. aureus .
Case Study: Propargyl-substituted analogs exhibit enhanced activity due to hydrophobic interactions with the Trp760 residue in CYP51 .
Advanced: How can contradictions in reported bioactivity data for structurally similar coumarins be resolved?
Methodological Answer:
- Approach 1: Conduct systematic SAR studies by varying substituents (e.g., replacing CF₃ with Cl or OCH₃) to isolate contributing factors .
- Approach 2: Validate bioactivity using orthogonal assays (e.g., fluorescence-based ATPase inhibition vs. broth microdilution for antimicrobials).
- Approach 3: Assess metabolic stability in liver microsomes to rule out false negatives from rapid degradation .
Example: Discrepancies in antifungal activity may arise from differences in cell wall permeability, which can be quantified via logP measurements (optimal range: 2.5–3.5) .
Advanced: What experimental frameworks are recommended for assessing environmental fate and ecotoxicological impacts?
Methodological Answer:
- Framework 1: Use OECD Test Guideline 307 to evaluate soil degradation half-life (t₁/₂) under aerobic conditions. Coumarins with hydroxyl groups typically degrade faster (t₁/₂ < 30 days) .
- Framework 2: Perform algal growth inhibition tests (Chlorella vulgaris) to determine EC₅₀ values. Structural analogs show EC₅₀ > 10 mg/L, indicating moderate toxicity .
- Framework 3: Model bioaccumulation potential using EPI Suite. The compound’s logKow (~3.2) suggests low bioaccumulation risk .
Advanced: How can computational methods elucidate photophysical properties for fluorescence-based applications?
Methodological Answer:
- Step 1: Perform TD-DFT calculations (B3LYP/6-31G*) to predict excitation/emission wavelengths. Match results with experimental fluorescence spectra (e.g., λem = 450–470 nm) .
- Step 2: Analyze frontier molecular orbitals (HOMO-LUMO gap) to assess charge transfer efficiency. A smaller gap (<3.5 eV) correlates with red-shifted emission .
- Validation: Compare quantum yield (Φ) with standards like quinine sulfate. Derivatives with CF₃ groups exhibit Φ ~0.4–0.6 in MeCN .
Basic: What are the best practices for resolving crystallographic disorder in X-ray structures of this compound?
Methodological Answer:
- Strategy 1: Collect high-resolution data (<1.0 Å) to model disorder in the trifluoromethyl group. Refine occupancy ratios using SHELXL .
- Strategy 2: Apply restraints to bond lengths and angles for disordered regions. For example, fix C–F distances to 1.32–1.35 Å .
- Case Study: In analogous structures, the CF₃ group often exhibits two conformations with 60:40 occupancy .
Advanced: How can isotopic labeling (e.g., ¹³C) aid in studying metabolic pathways in vitro?
Methodological Answer:
- Protocol 1: Synthesize ¹³C-labeled analogs at the coumarin carbonyl position using K¹³CN in the synthesis of precursor intermediates.
- Protocol 2: Track metabolites in hepatocyte incubations via LC-MS/MS. Hydroxylation at the 4-position is a common Phase I modification .
- Data Analysis: Use MassHunter or XCMS to identify isotopic patterns and fragment ions (e.g., m/z 253 → 209 for demethylation).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
